1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one
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Overview
Description
1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one is a heterocyclic compound that features both pyridine and piperazine rings
Preparation Methods
The synthesis of 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one can be achieved through several routes. One common method involves the reaction of pyridine derivatives with piperazine under specific conditions. The reaction typically requires a catalyst and may involve multiple steps to ensure the correct functional groups are introduced and maintained. Industrial production methods often optimize these reactions for higher yields and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield its constituent parts.
Common reagents and conditions for these reactions include solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
1-(Pyridin-2-yl)-4-(2-(pyridin-3-yl)acetyl)piperazin-2-one can be compared with other similar compounds, such as:
1-(Pyridin-2-yl)piperazine: Lacks the acetyl group, leading to different chemical properties and reactivity.
4-(2-(Pyridin-3-yl)acetyl)piperazine: Similar structure but with variations in the positioning of the pyridine rings, affecting its biological activity.
1-(Quinolin-2-yl)-4-(2-(quinolin-3-yl)acetyl)piperazin-2-one:
Properties
IUPAC Name |
1-pyridin-2-yl-4-(2-pyridin-3-ylacetyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c21-15(10-13-4-3-6-17-11-13)19-8-9-20(16(22)12-19)14-5-1-2-7-18-14/h1-7,11H,8-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYOGJUEOOBFQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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